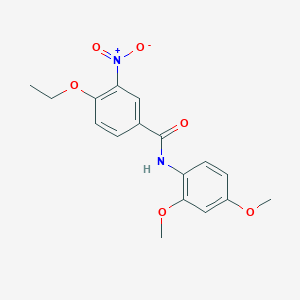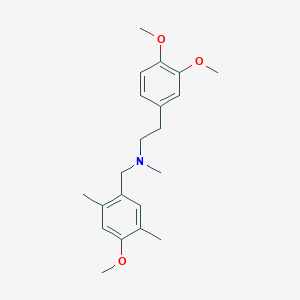![molecular formula C13H25N3O4S B5765504 ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)
ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK), which is an essential enzyme in the immune system.
作用機序
The mechanism of action of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves the inhibition of spleen tyrosine kinase (SYK). SYK is an essential enzyme in the immune system that plays a crucial role in the activation of various immune cells such as B cells, T cells, and mast cells. Inhibition of SYK leads to the suppression of immune cell activation, which can be beneficial in the treatment of various autoimmune diseases.
Biochemical and Physiological Effects
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, this compound has been shown to have a significant effect on the immune system, leading to the suppression of immune cell activation.
実験室実験の利点と制限
One of the significant advantages of using ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments is its potent anti-inflammatory and anti-tumor activities. This compound has also been shown to have a significant effect on the immune system, making it an essential tool in the study of autoimmune diseases. However, one of the limitations of this compound is its potential toxicity, which can lead to adverse effects on the body.
将来の方向性
There are several future directions for research on ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. One of the significant areas of research is the identification of new therapeutic targets for this compound. Another area of research is the development of new synthetic methods for the production of this compound. Additionally, there is a need for more studies to investigate the potential toxicity of this compound and its long-term effects on the body. Finally, more research is needed to explore the potential applications of this compound in other fields such as neuroscience and drug discovery.
合成法
The synthesis of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves several steps. The initial step involves the reaction of 4-(methylsulfonyl)-1-piperazinecarboxylic acid with ethyl 4-chloro-1-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. The purity of the compound can be increased by recrystallization using a suitable solvent.
科学的研究の応用
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
ethyl 4-(4-methylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S/c1-3-20-13(17)15-6-4-12(5-7-15)14-8-10-16(11-9-14)21(2,18)19/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUNACVCJFPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(methylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5765421.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)

![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
